molecular formula C18H26N2O3 B1327206 Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898789-47-4

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327206
CAS No.: 898789-47-4
M. Wt: 318.4 g/mol
InChI Key: TVKZXXWGQOXSCQ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from the broader historical context of piperazine-containing pharmaceutical compounds. Piperazine derivatives have occupied a central position in medicinal chemistry since the mid-twentieth century, when researchers began recognizing their potential therapeutic applications across multiple disease areas. The systematic exploration of piperazine-containing molecules gained significant momentum as pharmaceutical scientists discovered their versatility in modulating various biological targets.

The specific compound this compound represents a more recent advancement in this chemical lineage, reflecting sophisticated synthetic methodologies developed in contemporary organic chemistry. Research into piperazine-containing drugs has demonstrated their effectiveness in treating conditions ranging from parasitic infections to neurological disorders, establishing a strong foundation for continued investigation into novel derivatives. The evolution of synthetic techniques has enabled chemists to create increasingly complex piperazine-based structures, with compounds like this compound representing the culmination of decades of methodological refinement.

Historical patterns in pharmaceutical development reveal that piperazine compounds possess exceptional versatility in their biological activities. Early investigations focused primarily on their antiparasitic properties, but subsequent research has expanded to encompass anti-carcinogenic, anxiolytic, hypotensive, anti-hypertensive, and vasorelaxant activities. This broad spectrum of biological effects has maintained scientific interest in piperazine derivatives and has driven the development of increasingly sophisticated molecular architectures such as this compound.

Significance in Organic and Medicinal Chemistry

This compound demonstrates significant importance in both organic and medicinal chemistry domains through its complex molecular architecture and potential therapeutic applications. The compound's structural complexity arises from the strategic combination of multiple pharmacophore elements, including the methylpiperazine moiety, the phenyl ring system, and the oxobutyrate ester functionality. This sophisticated molecular design enables the compound to interact with multiple biological targets, making it an attractive candidate for pharmaceutical research and development.

From an organic chemistry perspective, the compound represents an excellent example of modern synthetic methodology capabilities. The successful assembly of its complex structure requires mastery of multiple synthetic transformations, including nucleophilic substitution reactions, ester formation, and careful control of regioselectivity in the substitution pattern. The meta-substitution pattern of the piperazinomethyl group on the phenyl ring demonstrates the precision achievable in contemporary organic synthesis, distinguishing this compound from its regioisomeric counterparts.

The medicinal chemistry significance of this compound extends beyond its structural complexity to encompass its potential therapeutic applications. Piperazine-containing compounds have demonstrated remarkable success in pharmaceutical development, with numerous approved drugs containing this structural motif. The specific substitution pattern and functional group arrangement in this compound suggest potential applications in areas where existing piperazine drugs have shown efficacy, while the unique structural features may confer novel biological properties.

Structural Component Chemical Function Medicinal Chemistry Relevance
4-Methylpiperazine Nitrogen heterocycle Receptor binding, CNS penetration
Meta-phenyl substitution Aromatic system Molecular recognition, binding specificity
Oxobutyrate ester Ester functionality Bioavailability, metabolic stability

Classification and Nomenclature Systems

This compound operates within multiple classification systems that reflect both its chemical structure and potential biological activities. The compound carries the Chemical Abstracts Service number 898789-47-4, which provides unique identification within chemical databases and regulatory systems. This systematic identification enables precise communication among researchers and facilitates accurate literature searching and chemical inventory management.

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name is ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate. This nomenclature precisely describes the molecular architecture, starting from the ethyl ester terminus and systematically identifying each structural component. The naming convention clearly distinguishes the meta-substitution pattern, which differentiates this compound from related regioisomers with para or ortho substitution patterns.

From a chemical classification perspective, this compound belongs to several important chemical families. Primary classification places it within the ester family, specifically as a substituted phenyl derivative containing a piperazine moiety. The compound also falls within the broader category of ketone-containing molecules due to the presence of the oxo functionality in the butyrate chain. Additionally, it represents a member of the nitrogen heterocycle family through its piperazine component.

The molecular formula C18H26N2O3 provides additional classification information, indicating a moderately complex organic molecule with a molecular weight of 318.42 grams per mole. The presence of two nitrogen atoms, three oxygen atoms, and eighteen carbon atoms places the compound within specific molecular weight ranges relevant for pharmaceutical applications, as compounds in this size range often exhibit favorable pharmacokinetic properties.

Classification System Category Specific Designation
Chemical Abstracts Service Registry Number 898789-47-4
IUPAC Nomenclature Systematic Name ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Functional Group Primary Classification Ester
Molecular Formula Composition C18H26N2O3
Molecular Weight Mass 318.42 g/mol

Properties

IUPAC Name

ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-23-18(22)8-7-17(21)16-6-4-5-15(13-16)14-20-11-9-19(2)10-12-20/h4-6,13H,3,7-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKZXXWGQOXSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643458
Record name Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-47-4
Record name Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate typically involves a multi-step process. One common method starts with the reaction of 4-methylpiperazine with a suitable phenyl derivative to form an intermediate. This intermediate is then reacted with ethyl 4-oxobutyrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to monitor the reaction progress and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets. The piperazine ring and phenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate belongs to the broader class of ethyl 4-(substituted phenyl)-4-oxobutyrate derivatives. Below is a systematic comparison with structurally analogous compounds, categorized by substituent type and physicochemical implications:

Halogen-Substituted Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate 3-Fluoro C₁₂H₁₃FO₃ 224.23 Electron-withdrawing group; increased polarity
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 3-Chloro C₁₂H₁₃ClO₃ 240.69 Higher lipophilicity; potential bioactivity
Ethyl 4-(3-bromophenyl)-4-oxobutyrate 3-Bromo C₁₂H₁₃BrO₃ 285.14 Enhanced steric bulk; halogen bonding potential
Ethyl 4-(3-iodophenyl)-4-oxobutyrate 3-Iodo C₁₂H₁₃IO₃ 332.14 Largest halogen; radiopharmaceutical applications?

Key Observations :

  • Halogens increase molecular weight and lipophilicity (Cl > F; Br > Cl; I > Br).
  • Electron-withdrawing effects may alter reactivity or binding in medicinal chemistry contexts.
Alkyl- and Alkoxy-Substituted Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-oxo-4-(m-tolyl)butyrate 3-Methyl C₁₃H₁₆O₃ 220.27 Electron-donating methyl; increased stability
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate 3,5-Dimethoxy C₁₄H₁₈O₅ 266.30 Enhanced solubility via methoxy groups
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate 3,5-Dimethyl-4-methoxy C₁₆H₂₀O₄ 276.33 Steric hindrance; potential for selective binding

Key Observations :

  • Methyl/methoxy groups improve solubility and electron density on the aromatic ring.
  • Steric effects (e.g., 3,5-dimethyl) may hinder rotational freedom or receptor access.
Heteroaromatic and Polycyclic Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-(2-furyl)-4-oxobutyrate 2-Furyl C₁₀H₁₂O₄ 196.20 Heteroaromatic; π-π interactions
Ethyl 4-(1-naphthalyl)-4-oxobutyrate 1-Naphthyl C₁₆H₁₆O₃ 256.30 Extended conjugation; UV activity
Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butyrate 4-CF₃ C₁₃H₁₃F₃O₃ 274.24 Strong electron-withdrawing; metabolic resistance

Key Observations :

  • Heteroaromatic substituents (e.g., furyl, thienyl) introduce distinct electronic profiles.
  • Polycyclic systems (naphthyl) enhance hydrophobicity and may impact photophysical properties.
Piperazinomethyl-Substituted Target Compound
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-(4-Methylpiperazinomethyl) C₁₉H₂₆N₂O₃ 330.43 Tertiary amine; pH-dependent solubility

Unique Attributes :

  • The 4-methylpiperazinomethyl group introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility.

Biological Activity

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a synthetic compound that has garnered attention for its potential biological activities. With a complex structure that includes a piperazine ring and an ester functional group, this compound is being explored for its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Molecular Formula : C18H26N2O3
  • CAS Number : 898789-47-4

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring enhances binding affinity to these targets, potentially influencing pathways involved in cell proliferation and apoptosis .

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on related compounds have shown IC50 values in the nanomolar range against multiple cancer types, including breast and colon cancers .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCancer Cell LineIC50 (nM)
PIB-SO (analog)HT-2950
PIB-SO (analog)MCF730
This compoundTBDTBD

Note: TBD indicates that specific IC50 data for this compound is still under investigation.

Mechanism Insights

The mechanism by which these compounds exert their antiproliferative effects often involves disruption of the cell cycle and interference with microtubule dynamics. For instance, some derivatives have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .

Case Studies

A notable study explored the synthesis and evaluation of various derivatives based on the structural framework of this compound. These derivatives were tested for their ability to inhibit tumor growth in chick chorioallantoic membrane assays, demonstrating promising results comparable to established anticancer agents like combretastatin A-4 .

Comparative Analysis

When compared with structurally similar compounds, this compound shows unique features due to the presence of the methyl group on the piperazine ring. This modification can influence both its chemical reactivity and biological activity.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-[3-(4-piperazinomethyl)phenyl]-4-oxobutyrateLacks methyl group on piperazineModerate
Ethyl 4-[3-(4-methylpiperidinyl)phenyl]-4-oxobutyratePiperidine instead of piperazineLow
This compoundContains methyl group on piperazineHigh

Q & A

Q. What synthetic strategies are effective for preparing Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Friedel-Crafts Acylation : Reacting 3-bromophenyl ketones with succinic anhydride derivatives to form the 4-oxobutyrate backbone .
  • Nucleophilic Substitution : Introducing the 4-methylpiperazinomethyl group via Buchwald-Hartwig coupling or Ullmann-type reactions, using catalysts like Pd/C or CuI .
  • Esterification : Finalizing the ethyl ester group under acidic conditions (e.g., H₂SO₄ in ethanol) .
    Critical Parameters : Optimize reaction temperature (70–100°C) and solvent polarity (DMF or THF) to enhance yield (reported 60–75%) and purity (>95% by HPLC) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and ketone (δ 207–210 ppm in ¹³C) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks at m/z ~347.18 (C₁₉H₂₆N₂O₃) .
  • X-ray Crystallography : Resolves the spatial arrangement of the piperazine ring and phenyl-ketone moiety, with dihedral angles <10° between aromatic planes .

Advanced Research Questions

Q. How do structural modifications at the piperazine moiety affect bioactivity?

  • Methodological Answer : Comparative SAR studies highlight:
  • Methyl Substitution : The 4-methyl group on piperazine enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration but reducing aqueous solubility (0.8 mg/mL) .
  • Alternative Substituents : Replacing methyl with acetyl or hydroxyl groups decreases binding affinity (e.g., IC₅₀ increases from 12 nM to 230 nM for acetylated analogs) .
    Experimental Design :
  • Synthesize derivatives via reductive amination or acylation.
  • Test receptor binding (e.g., serotonin 5-HT₃) using radioligand assays .

Q. What analytical approaches resolve contradictions in stability data under physiological conditions?

  • Methodological Answer : Stability profiles vary due to pH-dependent hydrolysis:
Condition (pH)Half-life (h)Major Degradant
1.2 (gastric)2.54-Oxobutyric acid
7.4 (plasma)12.8Piperazine N-oxide
Resolution Strategies :
  • Use LC-MS/MS to track degradation pathways.
  • Stabilize via co-solvents (e.g., PEG 400) or prodrug formulations .

Comparative Analysis of Structural Analogs

Q. How does this compound compare to analogs with substituted aryl groups?

  • Methodological Answer :
CompoundSubstituentLogPBinding Affinity (5-HT₃, IC₅₀)
Target3-(4-Me-piperazinomethyl)2.112 nM
Analog A3-Cl2.845 nM
Analog B4-OCH₃1.6180 nM
Key Insight : Electron-donating groups (e.g., -OCH₃) reduce affinity, while lipophilic groups (e.g., -Cl) enhance membrane permeability but lower selectivity .

Experimental Design for Mechanistic Studies

Q. What techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K_D ~8.3 nM for 5-HT₃R) .
  • Molecular Dynamics Simulations : Predict binding poses using AutoDock Vina; the piperazine ring forms hydrogen bonds with Asp134 and Tyr143 residues .
  • In Vitro Functional Assays : Use HEK293 cells expressing 5-HT₃ receptors to measure Ca²⁺ influx (EC₅₀ ~15 nM) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its cytotoxicity?

  • Methodological Answer : Discrepancies arise from assay conditions:
  • MTT Assay (24h) : IC₅₀ = 50 μM (HeLa cells) due to esterase-mediated hydrolysis .
  • Colony Formation (7d) : IC₅₀ = 5 μM, reflecting cumulative effects of stable metabolites .
    Resolution : Pre-treat cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate parent compound effects .

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